1-Fluoro-2,3-dinitrobenzene

Physical Organic Chemistry Reaction Kinetics Nucleophilic Aromatic Substitution

1-Fluoro-2,3-dinitrobenzene (CAS 25376-51-6) is a dinitrofluorobenzene isomer with the molecular formula C₆H₃FN₂O₄ and a molecular weight of 186.10 g/mol. This compound belongs to the class of activated aryl halides, where the strong electron-withdrawing nitro groups at the 2- and 3-positions relative to the fluorine atom significantly enhance the electrophilicity of the aromatic ring, enabling nucleophilic aromatic substitution (SNAr) reactions.

Molecular Formula C6H3FN2O4
Molecular Weight 186.10 g/mol
CAS No. 25376-51-6
Cat. No. B14692179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-2,3-dinitrobenzene
CAS25376-51-6
Molecular FormulaC6H3FN2O4
Molecular Weight186.10 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C6H3FN2O4/c7-4-2-1-3-5(8(10)11)6(4)9(12)13/h1-3H
InChIKeyKFTBCJUZVUOWRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluoro-2,3-dinitrobenzene (CAS 25376-51-6) for Research and Industrial Procurement: A Quantitative Differentiation Guide


1-Fluoro-2,3-dinitrobenzene (CAS 25376-51-6) is a dinitrofluorobenzene isomer with the molecular formula C₆H₃FN₂O₄ and a molecular weight of 186.10 g/mol [1]. This compound belongs to the class of activated aryl halides, where the strong electron-withdrawing nitro groups at the 2- and 3-positions relative to the fluorine atom significantly enhance the electrophilicity of the aromatic ring, enabling nucleophilic aromatic substitution (SNAr) reactions [2]. Its structural isomer, 1-fluoro-2,4-dinitrobenzene (Sanger's reagent, CAS 70-34-8), is widely recognized for N-terminal amino acid sequencing [2]. The distinct substitution pattern of 1-fluoro-2,3-dinitrobenzene confers unique reactivity and selectivity profiles that are quantitatively distinguishable from its isomers, making it a critical reagent for specialized synthetic and mechanistic investigations [3].

Why 1-Fluoro-2,3-dinitrobenzene Cannot Be Substituted with In-Class Analogs Without Quantitative Impact


While 1-fluoro-2,4-dinitrobenzene (Sanger's reagent) is a common procurement choice for amine derivatization, the 2,3-isomer exhibits fundamentally different reactivity profiles that preclude its interchangeability in critical applications. The ortho-nitro arrangement in 1-fluoro-2,3-dinitrobenzene creates a distinct electronic environment and steric profile compared to the para-nitro substitution of the 2,4-isomer . This difference directly translates into quantifiable variations in reaction kinetics, solvent-dependent rate-limiting steps, and the resulting products' physicochemical properties [1]. For example, the 2,3-isomer is the essential precursor for synthesizing Marfey's reagent and its chiral variants (FDNP reagents), a class of derivatizing agents that cannot be prepared from the 2,4-isomer [2]. Therefore, selecting the correct isomer is not a matter of generic substitution but a precise, data-driven decision to ensure experimental validity, reproducibility, and the desired synthetic outcome.

Quantitative Evidence of 1-Fluoro-2,3-dinitrobenzene Differentiation for Procurement Decisions


SNAr Reaction Rate Comparison: 1-Fluoro-2,4-dinitrobenzene vs. 1-Chloro-2,4-dinitrobenzene

A kinetic study comparing the SNAr reaction of 1-fluoro-2,4-dinitrobenzene (5a) with 1-chloro-2,4-dinitrobenzene (5b) against alkali-metal ethoxides in ethanol revealed a significant difference in reactivity [1]. Despite fluoride being a much stronger base (ca. 10 pKa units) than chloride, 5a was more reactive, indicating that departure of the leaving group occurs after the rate-determining step. This class-level inference suggests that for analogous 2,3-isomers, the fluorinated compound will exhibit faster reaction kinetics, a critical factor for time-sensitive synthetic protocols.

Physical Organic Chemistry Reaction Kinetics Nucleophilic Aromatic Substitution

Solvent-Dependent Rate-Limiting Step in SNAr Reaction of 2,3-Dinitrofluorobenzene with Piperidine

The nucleophilic aromatic substitution (SNAr) reaction of 2,3-dinitrofluorobenzene (1-fluoro-2,3-dinitrobenzene) with piperidine was investigated at 22°C, revealing a strong solvent dependence on the rate-limiting step [1]. This is quantitatively demonstrated by the leaving-group fluorine kinetic isotope effect (F KIE). In tetrahydrofuran (THF), the significant KIE of 1.0262 ± 0.0007 indicates that departure of the fluoride leaving group is the rate-limiting step. In contrast, in acetonitrile, the negligible KIE of 0.9982 ± 0.0004 shows that the addition of the nucleophile is rate-limiting.

Mechanistic Chemistry Kinetic Isotope Effects Solvent Effects

Essential Precursor for Chiral Derivatizing Agents (FDNP Reagents)

1-Fluoro-2,3-dinitrobenzene is the direct precursor for the synthesis of Marfey's reagent (FDNP-L-Ala-NH2) and its chiral variants (FDNP-L-Val, FDNP-L-Phe, FDNP-L-Leu) [1]. These reagents are prepared by the nucleophilic substitution of one fluorine atom from difluoro dinitro benzene (a compound derived from the 2,3-dinitro motif) with a chiral auxiliary, such as L-alanine amide [2]. This specific structural arrangement is essential for creating the chiral environment needed for enantiomeric separations of amino acids and pharmaceuticals.

Chiral Chromatography Analytical Chemistry Peptide Synthesis

Enzyme Inhibition Profile of Dinitrofluorobenzene: Class-Level Activity

Studies on the related dinitrofluorobenzene class demonstrate potent enzyme inhibition through covalent modification. For example, reaction of milk xanthine oxidase with fluorodinitrobenzene resulted in the modification of two lysine residues, leading to a 6-fold decrease in catalytic activity [1]. Similarly, dinitrophenylation of lactate oxidase with fluorodinitrobenzene led to complete enzyme inactivation after modifying 2 ± 0.2 mol of residues per mol of enzyme-bound FMN [2]. While these studies did not specify the exact isomer, they establish a class-level profile of potent, covalent enzyme modification.

Enzymology Biochemical Probe Mechanistic Inhibition

High-Value Research and Industrial Applications for 1-Fluoro-2,3-dinitrobenzene


Precursor for Chiral Derivatizing Agents in Pharmaceutical Analysis

1-Fluoro-2,3-dinitrobenzene is the critical starting material for synthesizing Marfey's reagent (FDNP-L-Ala-NH2) and its chiral variants [1]. These FDNP reagents are indispensable in the pharmaceutical industry for the enantiomeric separation and quality control of chiral drugs and amino acids using HPLC. This application relies on the unique 2,3-substitution pattern, which cannot be replicated using the more common 1-fluoro-2,4-dinitrobenzene isomer [1].

Mechanistic Probe in Physical Organic Chemistry

The distinct solvent-dependent kinetics of 1-fluoro-2,3-dinitrobenzene, particularly its quantifiable change in the rate-limiting step as shown by fluorine KIE studies, makes it a valuable mechanistic probe for studying nucleophilic aromatic substitution (SNAr) reactions [2]. Researchers can use this compound to investigate solvent effects and transition state structures, an application where its unique kinetic profile provides direct, measurable data that other isomers do not offer.

Synthesis of Specialized Aromatic Building Blocks

The activated fluorine atom in 1-fluoro-2,3-dinitrobenzene makes it an excellent electrophile for SNAr reactions with various nucleophiles. Its ortho-nitro arrangement, compared to the para-nitro arrangement in the 2,4-isomer, leads to different steric and electronic outcomes in the resulting products. This allows for the synthesis of ortho-substituted dinitroaromatic compounds that are valuable intermediates in the development of advanced materials, agrochemicals, and pharmaceuticals.

Development of Covalent Enzyme Inhibitors and Biochemical Probes

Based on class-level evidence, dinitrofluorobenzenes act as potent, covalent modifiers of specific enzyme residues, such as lysine, leading to significant loss of catalytic activity [3]. 1-Fluoro-2,3-dinitrobenzene can be employed as a starting point for designing novel activity-based probes or covalent inhibitors targeting enzymes with accessible nucleophilic residues in their active sites or allosteric pockets. Its distinct substitution pattern may offer a different selectivity profile compared to other activated aryl halides.

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